3-Azetidinomethyl-4'-fluorobenzophenone
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Description
3-Azetidinomethyl-4’-fluorobenzophenone is a compound with the molecular formula C17H16FNO and a molecular weight of 269.32 . It is a compound that has garnered interest from scientists due to its unique properties and potential applications in various fields of research.
Molecular Structure Analysis
The InChI code for 3-Azetidinomethyl-4’-fluorobenzophenone is 1S/C17H16FNO/c18-16-7-5-14 (6-8-16)17 (20)15-4-1-3-13 (11-15)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2 . This indicates the specific arrangement of atoms in the molecule and can be used to derive its three-dimensional structure.Physical and Chemical Properties Analysis
3-Azetidinomethyl-4’-fluorobenzophenone has a molecular weight of 269.32 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Scientific Research Applications
Fluorescence Enhancement and Photostability
3-Azetidinomethyl-4'-fluorobenzophenone analogues have been studied for their role in enhancing fluorescence and photostability in chemical compounds. A study by (Liu et al., 2016) demonstrated that replacing conventional substituents with azetidine rings in certain fluorophores, such as naphthalimide and coumarin, resulted in increased brightness and stability, suppressing twisted intramolecular charge transfer. This advancement is crucial for developing high-performance fluorophores for fluorescence imaging.
Tubulin-Targeting Antitumor Agents
The azetidinone moiety, a structural component of this compound, has been explored in the development of antitumor agents. (Greene et al., 2016) identified potent antiproliferative compounds in the series of 3-phenoxy-1,4-diarylazetidin-2-ones, which showed significant activity against breast cancer cells, inhibited tubulin polymerization, and induced apoptosis.
Fluorescent Sensors for Metal Ion Detection
Studies have shown that azetidinomethyl derivatives can function as effective fluorescent sensors for metal ions. For instance, (Ye et al., 2014) synthesized an o-aminophenol-based fluorogenic chemosensor that displayed high selectivity and sensitivity towards aluminum ions, with potential applications in bio-imaging and detecting aluminum in human cervical cancer cell lines.
Microbial Degradation of Fluoroaromatic Compounds
The degradation of fluoroaromatic compounds, including those related to this compound, by microbial action has been an area of interest. (Duque et al., 2012) isolated a bacterial strain capable of degrading 2-fluorophenol and other related compounds, suggesting potential applications in environmental bioremediation.
Anticancer Activity of Fluoroazetidin-2-ones
The synthesis and evaluation of 3-fluoroazetidin-2-ones as potential anticancer agents have been reported. (Malebari et al., 2022) described the synthesis of 3-fluoro and 3,3-difluoro substituted β-lactams, demonstrating potent anticancer activity in breast cancer cell lines and interaction with the colchicine-binding site on tubulin.
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-16-7-5-14(6-8-16)17(20)15-4-1-3-13(11-15)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHVLBHMGJBRKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643255 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-67-0 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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